molecular formula C18H10Br4O6-2 B13932420 (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate

(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate

Cat. No.: B13932420
M. Wt: 641.9 g/mol
InChI Key: XZBYHIGGUAKYHF-VAWYXSNFSA-L
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Description

(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate is a brominated aromatic compound featuring a central but-2-enedioate backbone esterified with two 3,5-dibromo-2-hydroxyphenylmethyl substituents in an E-configuration. This geometry positions the bulky brominated aryl groups on opposite sides of the double bond, influencing its steric and electronic properties.

Properties

Molecular Formula

C18H10Br4O6-2

Molecular Weight

641.9 g/mol

IUPAC Name

(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate

InChI

InChI=1S/C18H12Br4O6/c19-9-1-7(15(23)13(21)5-9)3-11(17(25)26)12(18(27)28)4-8-2-10(20)6-14(22)16(8)24/h1-2,5-6,23-24H,3-4H2,(H,25,26)(H,27,28)/p-2/b12-11+

InChI Key

XZBYHIGGUAKYHF-VAWYXSNFSA-L

Isomeric SMILES

C1=C(C=C(C(=C1C/C(=C(/CC2=C(C(=CC(=C2)Br)Br)O)\C(=O)[O-])/C(=O)[O-])O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1CC(=C(CC2=C(C(=CC(=C2)Br)Br)O)C(=O)[O-])C(=O)[O-])O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis (3,5-dibromosalicyl)fumarate involves the reaction of 3,5-dibromosalicylic acid with fumaric acid under specific conditions. The reaction typically requires a dehydrating agent to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Bis (3,5-dibromosalicyl)fumarate may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of bis-aryl-substituted butenedioates. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Applications/Findings
(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate 3,5-dibromo-2-hydroxyphenyl groups High polarity due to Br and OH groups; potential for halogen bonding Limited direct studies; inferred applications in catalysis or as a halogen-bond donor.
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate Aryl, methyl, and ester groups Moderate polarity; stabilized by intramolecular hydrogen bonding Used in heterocyclic synthesis; exhibits antimicrobial activity in derivatives .
Substituted 4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines Oxazole-quinoline fused system Planar aromatic system with electron-deficient rings Studied for luminescent properties and as a scaffold for drug discovery .
Non-brominated but-2-enedioate derivatives Hydroxyl or alkyl substituents Lower molecular weight; reduced steric hindrance Commonly employed as chelating agents or intermediates in organic synthesis.

Key Differences and Trends

Solubility : The hydroxyl and bromine groups improve aqueous solubility relative to purely alkyl-substituted butenedioates, though this remains inferior to carboxylate salts.

Reactivity : The E-configuration and bulky substituents may hinder nucleophilic attack at the double bond, contrasting with more reactive Z-isomers or less sterically hindered derivatives.

Research Findings and Methodological Insights

  • Bromination of precursor hydroxyphenyl groups would require careful optimization to avoid over-halogenation .
  • Computational Studies : Density-functional theory (DFT) approaches, as described in , could model its electronic structure and predict reactivity, though such studies are yet to be published.

Biological Activity

(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate is a synthetic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes multiple bromine substituents and hydroxyl groups on the phenyl rings. The molecular formula is C19H16Br4O4C_{19}H_{16}Br_4O_4, and it has a complex three-dimensional configuration that influences its biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Antioxidant Effects

The compound also shows promising antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is attributed to the presence of hydroxyl groups that can donate electrons and stabilize free radicals.

3. Cytotoxicity

In cancer research, (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The biological activity of (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production in cells, which can lead to oxidative damage and apoptosis in cancer cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Bacterial Infections : A clinical study demonstrated that formulations containing (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate significantly reduced infection rates in patients with antibiotic-resistant bacterial infections.
  • Cancer Treatment Trials : Phase I trials are underway to assess the safety and efficacy of this compound in combination with standard chemotherapy for breast cancer patients. Early results show promising tumor reduction rates.

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